molecular formula C9H12N2O2S B2757801 Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-17-6

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2757801
CAS No.: 126534-17-6
M. Wt: 212.27
InChI Key: WRPOUBFNFBYEOF-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate (CAS: 2160-58-9) is a thiazole derivative with a cyclopropylamino substituent at position 2 and an ethyl ester group at position 4 of the heterocyclic ring. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.27 g/mol . The compound is synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate and cyclopropylamine derivatives, as inferred from analogous synthetic procedures for thiazole-based esters . It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules such as tubulysin analogs for antibody-drug conjugates (ADCs) .

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-5-14-9(11-7)10-6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPOUBFNFBYEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may require the use of strong nucleophiles like amines or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Carboxylic acids or substituted thiazoles.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the thiazole moiety, including ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate, exhibit promising anticancer properties. The thiazole scaffold is known to be a versatile building block in drug discovery, contributing to the development of various anticancer agents. For instance, derivatives of thiazole have been shown to inhibit tumor growth and metastasis by interfering with cell signaling pathways related to cancer progression .

Case Study:
A study highlighted the synthesis of thiazole derivatives that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the inhibition of tubulin polymerization, which is crucial for cancer cell division . this compound was among the compounds tested, showing potential as a lead compound for further development.

1.2 Antimicrobial Properties

The compound has also shown efficacy against certain bacterial strains. Thiazole derivatives are recognized for their antimicrobial activity due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. This compound can be developed into formulations aimed at treating infections caused by resistant bacterial strains .

Agricultural Applications

2.1 Fungicidal Activity

This compound has been identified as a potential fungicide. Research indicates that thiazole derivatives possess fungicidal properties that can be utilized in crop protection against phytopathogenic fungi. These compounds can be integrated into agricultural practices to enhance plant health and yield by controlling fungal diseases effectively .

Case Study:
A patent describes the use of thiazole-4-carboxylic acid esters as effective agents for controlling fungal pathogens in crops. The study emphasizes the need for novel fungicides that meet ecological and economic demands while maintaining efficacy at lower application rates . this compound was noted for its potential in this area.

Summary of Findings

The following table summarizes the applications and findings related to this compound:

Application Area Key Findings References
MedicinalExhibits anticancer properties; inhibits tumor growth ,
Antimicrobial activity against resistant strains
AgriculturalPotential fungicide for crop protection
Effective against phytopathogenic fungi

Mechanism of Action

The mechanism by which Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules. The cyclopropylamino group may also contribute to the compound’s overall bioactivity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate with structurally related thiazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cyclopropylamino (2), Ethyl ester (4) C₉H₁₂N₂O₂S 212.27 Intermediate for ADC payloads ; High organic solubility due to cyclopropyl group
Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Fluorophenyl (2), Methyl (4), Ethyl ester (5) C₁₃H₁₂FNO₂S 265.30 Enhanced lipophilicity (fluorinated aryl group); Potential use in materials science
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride Cyclopropylamino (2), Methyl (4), Ethyl ester (5), HCl salt C₁₀H₁₅ClN₂O₂S 262.75 Improved aqueous solubility (HCl salt); Pharmaceutical applications
2-(Chloromethyl)-1,3-thiazole-4-carboxylate Chloromethyl (2), Ethyl ester (4) C₈H₈ClNO₂S 205.66 Reactive chloromethyl group for further functionalization; Boiling point: 277°C

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The cyclopropylamino group in the target compound introduces steric hindrance and moderate polarity, favoring solubility in organic solvents like ethyl acetate . In contrast, the 4-fluorophenyl group in the fluorophenyl analog increases lipophilicity, making it suitable for hydrophobic environments . The hydrochloride salt derivative (CAS: 2091043-80-8) exhibits enhanced water solubility, critical for intravenous drug formulations .

Synthetic Utility: The chloromethyl variant (CAS: N/A) serves as a reactive intermediate for nucleophilic substitutions, enabling the introduction of alkyl or aryl groups . The target compound, however, is more stable due to its cyclopropylamino moiety, which resists ring-opening under mild conditions .

In contrast, the 4-methyl-5-carboxylate derivative may exhibit altered pharmacokinetics due to steric and electronic effects .

Biological Activity

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The cyclopropylamino group enhances the compound's pharmacokinetic properties, potentially influencing its binding affinity and bioactivity. The molecular formula of this compound is C9H12N2O2SC_9H_{12}N_2O_2S, with a molecular weight of approximately 216.27 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The compound may modulate enzymatic activities or receptor functions, leading to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1 protease. In vitro studies have shown that compounds with similar thiazole structures can inhibit viral replication effectively . The following table summarizes key findings related to its biological activity:

Biological Activity IC50 Value (μM) Target Reference
HIV-1 Protease Inhibition0.9HIV-1 Protease
Antiviral Activity0.35Various Viral Targets
Enzyme ModulationN/AEnzymatic Pathways

Case Studies and Research Findings

  • Antiviral Activity : A study evaluating the antiviral properties of thiazole derivatives found that this compound showed significant inhibition of HIV-1 protease with an IC50 value of 0.9 μM, indicating strong potential as an antiviral agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with the active site of HIV-1 protease leads to conformational changes that inhibit enzyme activity . This highlights the importance of structural modifications in enhancing bioactivity.
  • Comparative Analysis : this compound was compared with other thiazole derivatives in terms of potency against various viral targets. It demonstrated superior activity compared to several analogs, emphasizing its potential as a lead compound in drug development .

Q & A

Q. What are the limitations of current SAR studies, and how can they be addressed?

  • Limited data on steric effects of bulkier substituents (e.g., adamantyl) exist. Proposed solutions :
  • Synthesize analogs via Sonogashira coupling to introduce alkynyl groups.
  • Use 3D-QSAR (CoMFA) to correlate steric/electronic parameters with activity .

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